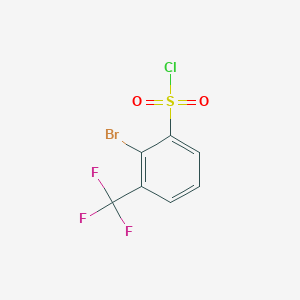

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride, or 2-Bromo-3-trifluoromethylbenzenesulfonyl chloride (BTSC), is an organic compound with the molecular formula C7H3BrF3O2S. It is a colorless solid that is soluble in organic solvents. BTSC is a useful reagent in organic synthesis, and is used in a variety of laboratory and industrial processes.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride involves the bromination of 3-(trifluoromethyl)benzenesulfonyl chloride using bromine in the presence of a catalyst.

Starting Materials

3-(trifluoromethyl)benzenesulfonyl chloride, Bromine, Catalyst (such as iron or aluminum bromide), Solvent (such as chloroform or carbon tetrachloride)

Reaction

Add 3-(trifluoromethyl)benzenesulfonyl chloride to a reaction flask, Add a solvent to the reaction flask and stir to dissolve the 3-(trifluoromethyl)benzenesulfonyl chloride, Add the catalyst to the reaction flask and stir to mix, Add bromine dropwise to the reaction flask while stirring and maintaining the temperature between 0-5°C, After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes, Pour the reaction mixture into a separatory funnel and extract with water, Separate the organic layer and dry over anhydrous sodium sulfate, Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

Mechanism Of Action

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is a sulfonyl chloride, and its mechanism of action is similar to other sulfonyl chlorides. The reaction of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride with an alcohol or amine results in the formation of an acyl chloride, which can then undergo a nucleophilic substitution reaction. This reaction is used to synthesize a variety of compounds, including peptides and other biologically active compounds.

Biochemical And Physiological Effects

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers, which may have biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and is soluble in organic solvents. It is also relatively stable, and can be stored for long periods of time. However, it is a hazardous material, and must be handled with care.

Future Directions

The use of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in organic synthesis is an active area of research. Potential future directions include the development of new synthetic methods using 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride, the exploration of new applications for 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in organic synthesis, and the development of new compounds using 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride as a reagent. In addition, research is ongoing to improve the safety of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in laboratory experiments.

Scientific Research Applications

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is a useful reagent for organic synthesis, and has been used in a variety of laboratory and industrial processes. It has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers. It has also been used in the synthesis of peptides and other biologically active compounds.

properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLHRPVOQDBLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782296.png)

![2-(3-methoxyphenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2782297.png)

![2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2782307.png)

![6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782310.png)

![(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol](/img/structure/B2782311.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-N'-methylmethanesulfonohydrazide](/img/structure/B2782314.png)

![1,6-Dimethyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2782315.png)